molecular formula C87H170O6 B12653619 Propane-1,2,3-triyl trioctacosanoate CAS No. 31661-27-5

Propane-1,2,3-triyl trioctacosanoate

Cat. No.: B12653619
CAS No.: 31661-27-5
M. Wt: 1312.3 g/mol
InChI Key: CWJVVYLURLZFDN-UHFFFAOYSA-N
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Description

Propane-1,2,3-triyl trioctacosanoate, also known as tris(octacosanoic acid)1,2,3-propanetriyl ester, is a complex organic compound with the molecular formula C87H170O6 and a molecular weight of 1312.3 g/mol . This compound is characterized by its long carbon chains and ester functional groups, making it a significant molecule in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propane-1,2,3-triyl trioctacosanoate typically involves the esterification of octacosanoic acid with glycerol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques such as distillation and crystallization ensures the removal of any impurities .

Mechanism of Action

The mechanism of action of propane-1,2,3-triyl trioctacosanoate involves its interaction with lipid membranes and enzymes involved in lipid metabolism. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can be hydrolyzed by lipases, releasing glycerol and octacosanoic acid, which can then participate in various metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propane-1,2,3-triyl trioctacosanoate is unique due to its long carbon chains, which impart distinct physical and chemical properties. These long chains contribute to its high melting point, hydrophobicity, and ability to form stable emulsions, making it particularly valuable in industrial applications .

Properties

CAS No.

31661-27-5

Molecular Formula

C87H170O6

Molecular Weight

1312.3 g/mol

IUPAC Name

2,3-di(octacosanoyloxy)propyl octacosanoate

InChI

InChI=1S/C87H170O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58-61-64-67-70-73-76-79-85(88)91-82-84(93-87(90)81-78-75-72-69-66-63-60-57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)83-92-86(89)80-77-74-71-68-65-62-59-56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h84H,4-83H2,1-3H3

InChI Key

CWJVVYLURLZFDN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCCCCCCCCCCCC

Origin of Product

United States

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